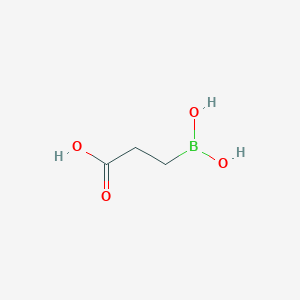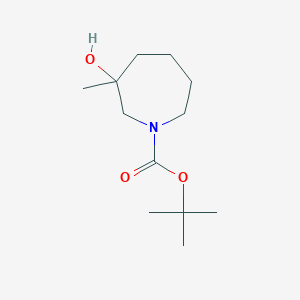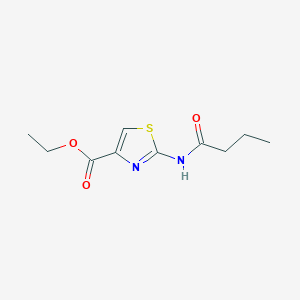
(2R)-2-Amino-N-propylbutanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-N-propylbutanamide;hydrochloride, also known as APB, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been used in scientific research to investigate the mechanisms of action of neurotransmitters in the brain. APB has been found to be a potent agonist of the dopamine receptor, which makes it a valuable tool for studying the role of dopamine in behavioral and physiological processes.
Mechanism of Action
(2R)-2-Amino-N-propylbutanamide;hydrochloride acts as a potent agonist of the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of many physiological processes, including movement, mood, and reward. (2R)-2-Amino-N-propylbutanamide;hydrochloride binds to the dopamine receptor and activates it, leading to an increase in dopamine release in the brain. This increase in dopamine release is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
(2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to have a number of biochemical and physiological effects. In addition to increasing dopamine release in the brain, (2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to increase the release of other neurotransmitters, including norepinephrine and serotonin. (2R)-2-Amino-N-propylbutanamide;hydrochloride has also been found to increase heart rate and blood pressure, which is consistent with its stimulant properties.
Advantages and Limitations for Lab Experiments
(2R)-2-Amino-N-propylbutanamide;hydrochloride has a number of advantages for use in scientific research. It is a potent agonist of the dopamine receptor, which makes it a valuable tool for studying the role of dopamine in behavioral and physiological processes. (2R)-2-Amino-N-propylbutanamide;hydrochloride is also relatively easy to synthesize and can be produced in high yields. However, there are also limitations to the use of (2R)-2-Amino-N-propylbutanamide;hydrochloride in scientific research. It is a psychoactive drug that can have effects on behavior and physiology that are not related to dopamine signaling. In addition, (2R)-2-Amino-N-propylbutanamide;hydrochloride has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research involving (2R)-2-Amino-N-propylbutanamide;hydrochloride. One area of research is the role of dopamine in addiction and other compulsive behaviors. (2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. Understanding the neurochemical mechanisms underlying addiction and other compulsive behaviors could lead to new treatments and therapies. Another area of research is the development of new drugs that target the dopamine receptor. (2R)-2-Amino-N-propylbutanamide;hydrochloride has been used as a template for the development of new drugs that are more selective and have fewer side effects. Finally, research is needed to understand the long-term effects of (2R)-2-Amino-N-propylbutanamide;hydrochloride on behavior and physiology. Understanding the long-term effects of (2R)-2-Amino-N-propylbutanamide;hydrochloride could help to develop new treatments and therapies for a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (2R)-2-Amino-N-propylbutanamide;hydrochloride involves the reaction of 2-bromo-N-propylbutanamide with ammonia in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-Amino-N-propylbutanamide;hydrochloride. This synthesis method has been optimized to produce high yields of pure (2R)-2-Amino-N-propylbutanamide;hydrochloride, which is essential for scientific research.
Scientific Research Applications
(2R)-2-Amino-N-propylbutanamide;hydrochloride has been used in scientific research to investigate the role of dopamine in reward-seeking behavior, addiction, and other behavioral and physiological processes. (2R)-2-Amino-N-propylbutanamide;hydrochloride has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. This makes (2R)-2-Amino-N-propylbutanamide;hydrochloride a valuable tool for studying the neurochemical mechanisms underlying reward-seeking behavior and addiction.
properties
IUPAC Name |
(2R)-2-amino-N-propylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVBGHMMJBKDJ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H](CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-N-propylbutanamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)
![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)





![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)
![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)